[2-(1,3-benzoxazol-2-yl)phenyl]methanol
Description
[2-(1,3-Benzoxazol-2-yl)phenyl]methanol is a heterocyclic compound featuring a benzoxazole ring fused to a phenyl group with a hydroxymethyl (-CH2OH) substituent. Benzoxazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The compound’s structure combines the electron-rich benzoxazole core with the polar methanol group, enabling hydrogen bonding and influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[2-(1,3-benzoxazol-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQZGWHETZOVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including [2-(1,3-benzoxazol-2-yl)phenyl]methanol, exhibit significant antimicrobial properties. A study demonstrated that benzoxazole compounds showed activity against various fungal strains, including Candida albicans. The mechanism of action involved perturbation of sterol content and inhibition of mitochondrial respiration, suggesting a multifaceted approach to combating fungal infections .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | % Resistance |
|---|---|---|---|
| 5d | Candida albicans | 16 | 100 |
| 5k | Candida albicans | 16 | 64.2 |
| 6a | Candida albicans | 16 | 88.0 |
| 5i | Candida glabrata | 16 | 53.0 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various benzoxazole derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. A study highlighted the synthesis of a series of benzoxazole derivatives that were screened for their cytotoxicity against different cancer cell lines, establishing a structure-activity relationship (SAR) that could guide future drug development .
Material Science Applications
Fluorescent Probes
Benzoxazole derivatives are being explored as fluorescent probes in optoelectronic devices. The synthesized compounds exhibit fluorescence properties that can be utilized in applications such as sensors and imaging agents . The photophysical properties, including quantum yield and Stokes shift, were assessed in various solvents, indicating their potential for use in fluorescence-based applications.
Table 2: Photophysical Properties of Benzoxazole Derivatives
| Compound | Solvent | Emission Wavelength (nm) | Quantum Yield |
|---|---|---|---|
| 4a | Chloroform | 490.4 | High |
| 4b | DMSO | 512 | Moderate |
| 4c | DMSO | 499 | Moderate |
Case Studies
Case Study: Synthesis and Biological Evaluation
A comprehensive study synthesized a library of benzoxazole derivatives, including this compound. The compounds were evaluated for their antimicrobial and anticancer activities using both in vitro assays and molecular docking studies to predict binding affinities to target proteins such as DNA gyrase in E. coli . This research highlights the compound's versatility and potential as a lead candidate for drug discovery.
Case Study: Environmental Applications
The green synthesis methods employed for producing benzoxazole derivatives have made them attractive for environmentally friendly applications. Utilizing less toxic reagents and solvents aligns with current trends towards sustainability in chemical manufacturing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include derivatives with substitutions on the benzoxazole or phenyl rings, as well as compounds where the benzoxazole is replaced by other heterocycles (e.g., thiazole).
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Substituents/Modifications | Molecular Formula | Key Features |
|---|---|---|---|
| [2-(1,3-Benzoxazol-2-yl)phenyl]methanol | Parent compound | C14H11NO2 | Benzoxazole core + phenylmethanol |
| [2-Fluoro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanol (D12) | 2-Fluoro, 5-methyl on benzoxazole | C15H12FNO2 | Enhanced AHR agonism (IC50 = 7 μM) |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol | Thiazole replaces benzoxazole | C10H9NOS | Sulfur-containing heterocycle |
| 2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide | Chloro-substituted benzoxazole + sulfanyl group | C9H7ClN2O2S | Antifungal/antibacterial potential |
| (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid | Complex sulfamoyl substitution | C24H19FN4O5S | PTP1B inhibition (PDB: 4I8N) |
Key Observations:
- Substituent Effects : Fluorine and methyl groups (as in D12) enhance aryl hydrocarbon receptor (AHR) binding affinity, likely due to increased hydrophobicity and steric complementarity .
- Functional Group Additions : Sulfanyl or sulfamoyl groups (e.g., in PTP1B inhibitors) introduce hydrogen-bonding capabilities, critical for enzyme active-site interactions .
Q & A
Q. What are the standard synthetic routes for [2-(1,3-benzoxazol-2-yl)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzoxazole precursors. For example:
- Cyclization : Reacting 2-aminophenol derivatives with carbonyl sources (e.g., carbon disulfide or aldehydes) under basic conditions (KOH/MeOH) to form the benzoxazole core .
- Condensation : Introducing the methanol group via nucleophilic substitution or reduction of a ketone intermediate.
Q. Optimization Strategies :
- Solvent-Free Conditions : Grinding reactants in a mortar/pestle (e.g., solvent-free reductive amination) reduces side reactions and improves atom economy .
- Purity Monitoring : Use TLC (e.g., Chloroform:Methanol 7:3) or HPLC to track reaction progress .
- Recrystallization : Purify the final product using methanol or ethanol to remove unreacted precursors .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Identify protons on the benzoxazole ring (δ 7.2–8.1 ppm) and the methanol group (δ 4.5–5.0 ppm). Confirm stereochemistry via coupling constants .
- FT-IR : Detect O–H stretches (~3200 cm⁻¹) and C=N/C–O bonds in the benzoxazole ring (1600–1650 cm⁻¹).
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement (e.g., PDB ID: 4I8N) to confirm bond lengths/angles and intermolecular interactions .
Q. What preliminary biological screening assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HePG2) with IC₅₀ calculations. Compare to controls like doxorubicin .
- Antimicrobial Testing : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Fluorescence Studies : Assess photophysical properties (e.g., quantum yield) for potential use as a probe .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Protein Tyrosine Phosphatase 1B, PDB: 4I8N). Focus on hydrogen bonds between the methanol group and catalytic residues .
- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns trajectories.
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution that may mismatch static computational models.
- Synchrotron Crystallography : Obtain high-resolution (<1.0 Å) structures to validate electron density maps of the benzoxazole moiety .
- DFT Calculations : Compare experimental IR/NMR with density functional theory (B3LYP/6-31G*) to identify discrepancies in charge distribution .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Functional Group Replacement : Replace –OH with –OAc to improve membrane permeability, then hydrolyze in vivo.
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Methodological Answer:
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS.
- Solvent Effects : Measure fluorescence quantum yield in DMSO vs. PBS to assess aggregation-induced quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
